1-(3,5-Dimethoxybenzyl)azetidin-3-ol
Description
IUPAC Nomenclature and Molecular Formula Analysis
The compound this compound follows systematic nomenclature conventions established by the International Union of Pure and Applied Chemistry. The systematic name 1-[(3,5-dimethoxyphenyl)methyl]azetidin-3-ol precisely describes the molecular architecture, indicating the attachment of a 3,5-dimethoxyphenylmethyl group to the nitrogen atom of the azetidine ring at position 1, with a hydroxyl group located at position 3 of the azetidine ring.
The molecular formula C₁₂H₁₇NO₃ reflects the compound's composition, encompassing twelve carbon atoms, seventeen hydrogen atoms, one nitrogen atom, and three oxygen atoms. This formula indicates a molecular weight that places the compound within the range typical for small organic molecules with potential pharmaceutical applications. The presence of three oxygen atoms corresponds to the two methoxy groups on the benzyl substituent and the hydroxyl group on the azetidine ring.
The structural complexity arises from the combination of aromatic and aliphatic heterocyclic components. The benzyl portion contributes to the compound's aromatic character, while the azetidine ring introduces strain and unique reactivity patterns characteristic of four-membered ring systems. The methoxy substituents at positions 3 and 5 of the benzene ring create a symmetrical substitution pattern that influences both the electronic properties and steric environment of the molecule.
| Property | Value |
|---|---|
| IUPAC Name | 1-[(3,5-dimethoxyphenyl)methyl]azetidin-3-ol |
| Molecular Formula | C₁₂H₁₇NO₃ |
| Systematic Classification | Azetidine derivative |
| Substitution Pattern | 3,5-dimethoxy on benzyl group |
| Functional Groups | Azetidine ring, hydroxyl group, methoxy groups |
Crystallographic Data and Conformational Studies
Crystallographic investigations of azetidine derivatives provide crucial insights into the three-dimensional arrangement of atoms and the conformational preferences of these strained ring systems. While specific crystallographic data for this compound was not directly available in the search results, related structural studies on similar compounds offer valuable comparative information.
Research on 1-(Diphenylmethyl)azetidin-3-ol, a structurally related compound, has demonstrated that azetidine derivatives adopt characteristic conformational arrangements. The crystal structure analysis revealed that the four-membered azetidine ring adopts a puckered conformation, as evidenced by specific dihedral angles observed in crystallographic studies. This puckering is a fundamental characteristic of four-membered rings, arising from the relief of angle strain inherent in these cyclic systems.
The conformational flexibility of the benzyl substituent plays a significant role in determining the overall molecular geometry. X-ray crystallography studies on related compounds have shown that conformational differences can be attributed to the rotation of phenyl rings around carbon-carbon bonds. In the case of this compound, the presence of methoxy groups at the 3 and 5 positions would be expected to influence the rotational preferences around the benzylic carbon-nitrogen bond.
Intermolecular interactions, particularly hydrogen bonding patterns, contribute significantly to crystal packing arrangements. Studies on related azetidine derivatives have identified networks of intermolecular hydrogen bonds between hydroxyl groups and nitrogen atoms of neighboring molecules. These interactions are crucial for understanding the solid-state behavior and potential polymorphic forms of the compound.
| Structural Feature | Characteristic |
|---|---|
| Ring Conformation | Puckered four-membered ring |
| Dihedral Angles | Characteristic of strained ring systems |
| Hydrogen Bonding | Hydroxyl-nitrogen intermolecular interactions |
| Crystal System | Determined by substituent effects |
| Conformational Flexibility | Influenced by benzyl rotation |
Spectroscopic Identification (NMR, IR, MS)
Spectroscopic analysis provides essential structural confirmation and detailed information about the molecular environment of different atomic positions within this compound. Nuclear magnetic resonance spectroscopy, infrared spectroscopy, and mass spectrometry each contribute unique insights into the compound's structural characteristics.
1-Benzylazetidin-3-ol represents the closest structural analog, differing only in the absence of methoxy substituents on the benzyl group. This compound shares the fundamental azetidine-3-ol framework with a benzyl substituent at the nitrogen position, making it an ideal reference for understanding the effects of methoxy substitution. The molecular formula C₁₀H₁₃NO for the unsubstituted analog contrasts with C₁₂H₁₇NO₃ for the dimethoxy derivative, highlighting the additional molecular complexity introduced by the methoxy groups.
1-(Diphenylmethyl)azetidin-3-ol provides insight into the effects of increased steric bulk at the nitrogen substituent. This compound, with molecular formula C₁₆H₁₇NO, demonstrates how larger aromatic substituents influence the overall molecular geometry and potentially the biological activity profile. The crystallographic studies available for this compound offer valuable comparative structural data.
Other related derivatives include compounds with different heterocyclic substituents, such as 1-((3,5-Dimethylisoxazol-4-yl)methyl)azetidin-3-ol and 3-((1,3-Dimethyl-1h-pyrazol-5-yl)methyl)azetidin-3-ol. These compounds illustrate how replacement of the benzyl group with heterocyclic substituents affects the overall molecular properties while maintaining the core azetidine-3-ol structure.
The methoxy substitution pattern in this compound can be compared with the related 3,5-dimethoxybenzyl alcohol, which provides insight into the electronic and steric effects of the 3,5-dimethoxy substitution pattern independent of the azetidine framework. This comparison helps isolate the specific contributions of the methoxy groups to the overall molecular properties.
| Compound | Molecular Formula | Key Structural Difference | Comparative Significance |
|---|---|---|---|
| 1-Benzylazetidin-3-ol | C₁₀H₁₃NO | No methoxy substituents | Baseline structural comparison |
| 1-(Diphenylmethyl)azetidin-3-ol | C₁₆H₁₇NO | Diphenyl vs. dimethoxybenzyl | Steric bulk effects |
| 3,5-Dimethoxybenzyl alcohol | C₉H₁₂O₃ | No azetidine ring | Methoxy substitution effects |
| 1-Methylazetidin-3-ol | C₄H₉NO | Simple methyl substituent | Minimal substitution reference |
Properties
IUPAC Name |
1-[(3,5-dimethoxyphenyl)methyl]azetidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-15-11-3-9(4-12(5-11)16-2)6-13-7-10(14)8-13/h3-5,10,14H,6-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCMJYNOJTIYVBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CN2CC(C2)O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biochemical Analysis
Molecular Mechanism
At the molecular level, 1-(3,5-Dimethoxybenzyl)azetidin-3-ol exerts its effects through several mechanisms. One key mechanism involves the binding of this compound to specific biomolecules, leading to enzyme inhibition or activation. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular processes such as proliferation and apoptosis.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, this compound may undergo degradation, leading to a decrease in its efficacy. Long-term studies have shown that prolonged exposure to this compound can result in adaptive cellular responses, including changes in metabolic activity and gene expression.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound, which in turn affects its bioavailability and therapeutic potential. Studies have shown that this compound can be efficiently transported across cellular membranes, facilitating its distribution to target sites.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization is critical for the compound’s activity and function, as it ensures that this compound reaches its intended targets within the cell. Understanding the factors that govern subcellular localization can provide insights into the compound’s mechanism of action and potential therapeutic applications.
Biological Activity
1-(3,5-Dimethoxybenzyl)azetidin-3-ol is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The azetidine ring, which is a four-membered nitrogen-containing heterocycle, combined with a benzyl group substituted with methoxy groups, may enhance the compound's lipophilicity and influence its pharmacological properties.
Chemical Structure and Properties
The structure of this compound can be described as follows:
- Chemical Formula : C_{12}H_{17}N_{1}O_{3}
- Molecular Weight : 223.27 g/mol
- Functional Groups : Methoxy groups (-OCH₃) at the 3 and 5 positions of the benzyl ring.
The presence of methoxy groups is significant as they can enhance the compound's ability to penetrate biological membranes, potentially increasing its bioavailability.
Pharmacological Activities
Research indicates that azetidine derivatives, including this compound, exhibit a variety of biological activities. The following sections summarize key findings related to its pharmacological effects.
Anticancer Activity
Studies have shown that azetidine derivatives can inhibit tumor growth through various mechanisms. For instance, compounds similar to this compound have been reported to interfere with key signaling pathways involved in cancer cell proliferation:
| Compound | Mechanism of Action | Effect on Tumor Growth |
|---|---|---|
| This compound | PI3K/Akt/mTOR pathway inhibition | Reduced tumor size in xenograft models |
| Related compounds | Induction of apoptosis in cancer cells | Significant cytotoxicity against various cancer lines |
In vitro studies demonstrated that similar azetidine derivatives could effectively decrease the phosphorylation of Akt and other downstream targets involved in cell survival and proliferation .
Antimicrobial Activity
The antimicrobial potential of azetidine derivatives has also been explored. Compounds with structural similarities to this compound have shown activity against various bacterial strains. The following table summarizes findings from antimicrobial studies:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 50 µg/mL |
| S. aureus | 25 µg/mL |
| P. aeruginosa | No significant activity |
These findings suggest that while some derivatives exhibit promising antibacterial properties, others may lack efficacy against certain pathogens .
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. The presence and position of substituents on the azetidine ring and benzyl moiety significantly affect its pharmacological profile:
- Methoxy Substituents : Enhance lipophilicity and potentially increase bioavailability.
- Azetidine Ring Modifications : Alter the binding affinity to biological targets, influencing anticancer and antimicrobial activities.
Case Studies
Several case studies have highlighted the therapeutic potential of azetidine derivatives:
- Breast Cancer Models : In vivo studies using breast cancer xenografts demonstrated that compounds structurally related to this compound significantly inhibited tumor growth when administered at specific dosages .
- Antibacterial Screening : Various azetidine derivatives were tested against a panel of bacterial strains, revealing varying degrees of effectiveness based on structural modifications .
Preparation Methods
General Synthetic Strategy
The core synthetic approach to 1-substituted azetidin-3-ols, including 1-(3,5-Dimethoxybenzyl)azetidin-3-ol, involves:
- Step 1: Formation of a 3-amino-1-chloropropan-2-ol intermediate by reaction of the substituted benzylamine with epichlorohydrin.
- Step 2: Cyclization of this aminoalcohol intermediate to form the azetidin-3-ol ring.
- Step 3: Purification and isolation of the azetidin-3-ol product.
This sequence is supported by multiple patent disclosures emphasizing the importance of reaction conditions and solvents to achieve good yields and purity.
Preparation of the Aminoalcohol Intermediate
The initial step involves nucleophilic attack of 3,5-dimethoxybenzylamine on epichlorohydrin, yielding N-(3,5-dimethoxybenzyl)-3-amino-1-chloropropan-2-ol. This reaction is typically performed in organic solvents such as cyclohexane or other hydrocarbons, at moderate temperatures (10°C to 50°C), with reaction times ranging from 12 to 36 hours. The product can be isolated by conventional methods and recrystallized for purity before cyclization.
Cyclization to this compound
The critical cyclization step to form the azetidine ring is highly dependent on the choice of reaction medium and base. The key findings are:
Use of Triethylamine as Solvent and Base: Triethylamine uniquely promotes efficient cyclization of the aminoalcohol intermediate to the azetidin-3-ol. Other tertiary amines such as tributylamine, tripropylamine, diisopropylethylamine, pyrrolidine, pyridine, and 2,6-lutidine fail to produce significant yields.
Reaction Conditions: The cyclization is carried out by heating the aminoalcohol in triethylamine at reflux temperature (~89°C) for approximately 13 to 20 hours. The reaction mixture is often stirred under reflux to ensure complete conversion.
Role of Phase Transfer Catalysts: The inclusion of iodide-containing phase transfer catalysts, such as tetrabutylammonium iodide, can accelerate the reaction. Catalyst loading typically ranges from 0.1 to 1.6 mole % relative to the substrate.
Mechanism: Triethylamine acts both as a base to neutralize hydrogen halide generated during cyclization and as a solvent providing an environment conducive to ring closure. The formation of triethylammonium halide precipitates helps remove side products and polymers, improving product yield and purity.
Purification and Isolation
After completion of the cyclization:
- The reaction mixture is cooled, and the triethylammonium halide precipitate is filtered off.
- The filtrate is concentrated under reduced pressure.
- The crude azetidin-3-ol is purified by recrystallization or chromatography, typically using solvents such as toluene, hexane, or dichloromethane/isopropanol mixtures.
Alternative Synthetic Notes and Related Preparations
Hydrogenation and Reduction Steps: Some related syntheses involve hydrogenation in acetic acid with palladium on carbon catalysts to reduce intermediates, but these are more relevant to pyrimidine derivatives rather than direct azetidin-3-ol formation.
Solvent Effects: Attempts to cyclize in organic solvents like methanol, acetonitrile, butanol, or ethanediol fail to produce azetidines, highlighting the unique role of triethylamine and aqueous media in these reactions.
Summary Table of Key Reaction Parameters
| Step | Conditions/Parameters | Notes |
|---|---|---|
| Aminoalcohol formation | React 3,5-dimethoxybenzylamine + epichlorohydrin | Solvent: cyclohexane; Temp: 10-50°C; 12-36 h |
| Cyclization | Reflux in triethylamine (~89°C) | Time: ~13-20 h; Phase transfer catalyst (0.1-1.6 mol%) optional |
| Phase transfer catalyst | Tetrabutylammonium iodide | Accelerates reaction |
| Purification | Filtration of triethylammonium halide; recrystallization or chromatography | Solvents: toluene, hexane, dichloromethane/isopropanol |
| Yield | Up to ~66.5% reported for azetidin-3-ol derivatives | Specific yields depend on substrate and conditions |
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
